molecular formula C13H19NO2 B311170 N-(3-methylbutyl)-2-phenoxyacetamide

N-(3-methylbutyl)-2-phenoxyacetamide

Cat. No.: B311170
M. Wt: 221.29 g/mol
InChI Key: YLIRKGQJTIQTBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methylbutyl)-2-phenoxyacetamide is a substituted phenoxyacetamide derivative characterized by a phenoxy group linked to an acetamide backbone, with a 3-methylbutyl substituent on the nitrogen atom. Phenoxyacetamides are a versatile class of compounds with applications in pharmaceuticals, agrochemicals, and organic synthesis due to their ability to modulate biological activity through substituent variations .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

N-(3-methylbutyl)-2-phenoxyacetamide

InChI

InChI=1S/C13H19NO2/c1-11(2)8-9-14-13(15)10-16-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,14,15)

InChI Key

YLIRKGQJTIQTBG-UHFFFAOYSA-N

SMILES

CC(C)CCNC(=O)COC1=CC=CC=C1

Canonical SMILES

CC(C)CCNC(=O)COC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The 3-methylbutyl group in N-(3-methylbutyl)acetamide (C2) enhances lipophilicity compared to shorter alkyl chains (e.g., n-butyl in compound 30) .
  • Fluorine and butyryl groups on the phenoxy ring (compounds 30 and 31) increase electronic effects, influencing receptor binding .

Comparison of Yields :

  • Bulky or polar substituents (e.g., hydroxyl in compound 31) reduce reaction efficiency (54% yield vs. 82% for compound 30) due to steric and solubility challenges .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.